molecular formula C21H21N5O2S B2939183 N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013822-11-1

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2939183
CAS No.: 1013822-11-1
M. Wt: 407.49
InChI Key: CVFFEUDITLRDHX-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a pyridine moiety. The presence of these heterocyclic structures contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactionsThe final step involves the coupling of the pyridine moiety to the pyrazole ring under specific reaction conditions such as the use of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Comparison: Compared to similar compounds, N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of both benzothiazole and pyrazole rings. This dual-ring structure enhances its biological activity and makes it a more potent inhibitor of specific enzymes .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-4-28-17-9-7-10-18-19(17)23-21(29-18)26(13-15-8-5-6-11-22-15)20(27)16-12-14(2)25(3)24-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFFEUDITLRDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NN(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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